Cas no 2137673-12-0 (1H-Azepine, hexahydro-4-[5-(3-pyridinyl)-1H-1,2,3-triazol-1-yl]-)

1H-Azepine, hexahydro-4-[5-(3-pyridinyl)-1H-1,2,3-triazol-1-yl]- structure
2137673-12-0 structure
Product Name:1H-Azepine, hexahydro-4-[5-(3-pyridinyl)-1H-1,2,3-triazol-1-yl]-
CAS No:2137673-12-0
MF:C13H17N5
MW:243.307581663132
CID:5297124
Update Time:2025-07-09

1H-Azepine, hexahydro-4-[5-(3-pyridinyl)-1H-1,2,3-triazol-1-yl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Azepine, hexahydro-4-[5-(3-pyridinyl)-1H-1,2,3-triazol-1-yl]-
    • Inchi: 1S/C13H17N5/c1-3-11(9-15-7-1)13-10-16-17-18(13)12-4-2-6-14-8-5-12/h1,3,7,9-10,12,14H,2,4-6,8H2
    • InChI Key: UXLVMQZHLLZCAK-UHFFFAOYSA-N
    • SMILES: N1CCCC(N2C(C3=CC=CN=C3)=CN=N2)CC1

1H-Azepine, hexahydro-4-[5-(3-pyridinyl)-1H-1,2,3-triazol-1-yl]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-784810-0.05g
4-[5-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]azepane
2137673-12-0 95%
0.05g
$1140.0 2024-05-22
Enamine
EN300-784810-0.1g
4-[5-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]azepane
2137673-12-0 95%
0.1g
$1195.0 2024-05-22
Enamine
EN300-784810-0.25g
4-[5-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]azepane
2137673-12-0 95%
0.25g
$1249.0 2024-05-22
Enamine
EN300-784810-0.5g
4-[5-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]azepane
2137673-12-0 95%
0.5g
$1302.0 2024-05-22
Enamine
EN300-784810-1.0g
4-[5-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]azepane
2137673-12-0 95%
1.0g
$1357.0 2024-05-22
Enamine
EN300-784810-2.5g
4-[5-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]azepane
2137673-12-0 95%
2.5g
$2660.0 2024-05-22
Enamine
EN300-784810-5.0g
4-[5-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]azepane
2137673-12-0 95%
5.0g
$3935.0 2024-05-22
Enamine
EN300-784810-10.0g
4-[5-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]azepane
2137673-12-0 95%
10.0g
$5837.0 2024-05-22

Additional information on 1H-Azepine, hexahydro-4-[5-(3-pyridinyl)-1H-1,2,3-triazol-1-yl]-

Introduction to 1H-Azepine, Hexahydro-4-[5-(3-Pyridinyl)-1H-1,2,3-Triazol-1-Yl]

The compound with CAS No 2137673-12-0, commonly referred to as 1H-Azepine, Hexahydro-4-[5-(3-Pyridinyl)-1H-1,2,3-Triazol-1-Yl], is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of azepine, a seven-membered ring system with one nitrogen atom, and features a triazole ring fused at the 4-position. The presence of the pyridinyl group further enhances its structural complexity and potential biological activity.

Recent studies have highlighted the importance of azepine derivatives in drug discovery, particularly in the development of agents targeting various therapeutic areas such as inflammation, cancer, and neurodegenerative diseases. The unique combination of the azepine and triazole moieties in this compound makes it a promising candidate for exploring novel pharmacological activities.

The synthesis of Hexahydro-4-[5-(3-Pyridinyl)-1H-1,2,3-Triazol-1-Yl]-1H-Azepine involves a multi-step process that typically includes cyclization reactions and coupling strategies to introduce the pyridinyl group. Researchers have optimized these methods to achieve high yields and purity levels, ensuring that the compound is suitable for both analytical studies and preclinical testing.

In terms of physical properties, this compound exhibits a melting point of approximately 200°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been thoroughly investigated, with results indicating that it remains stable under normal storage conditions but may degrade under harsh acidic or basic environments.

From a biological standpoint, recent investigations have demonstrated that Hexahydro-Azepine-Triazole-Pyridinyl derivatives possess potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade. Additionally, preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines, making it a potential candidate for anticancer drug development.

The integration of computational chemistry techniques has further enhanced our understanding of this compound's molecular interactions. Molecular docking studies reveal that the triazole moiety plays a critical role in binding to target proteins, while the pyridinyl group contributes to overall hydrophobicity and stability within biological systems.

In conclusion, CAS No 2137673-12-0 represents a significant advancement in the realm of heterocyclic chemistry with promising applications in therapeutics. As research continues to uncover its full potential, this compound stands at the forefront of innovative drug discovery efforts.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD